N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide
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Overview
Description
N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid, diethylamine, and trimethylsilyl chloride.
Formation of Benzamide Core: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-3-methoxybenzamide.
Introduction of Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group. This is achieved by reacting N,N-diethyl-3-methoxybenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
The major products formed from these reactions include substituted benzamides, aldehydes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities but lacks the methoxy and trimethylsilyl groups.
N,N-Diethyl-2-methoxybenzamide: Similar in structure but with the methoxy group at a different position.
N,N-Diethyl-3-methoxybenzamide: Lacks the trimethylsilyl group but otherwise similar in structure.
Uniqueness
N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and potential applications not found in its analogs. This group enhances its reactivity and stability, making it valuable in specific synthetic and industrial processes.
Properties
CAS No. |
85370-85-0 |
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Molecular Formula |
C15H25NO2Si |
Molecular Weight |
279.45 g/mol |
IUPAC Name |
N,N-diethyl-3-methoxy-2-trimethylsilylbenzamide |
InChI |
InChI=1S/C15H25NO2Si/c1-7-16(8-2)15(17)12-10-9-11-13(18-3)14(12)19(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
WHCOCOWXVYYKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)[Si](C)(C)C |
Origin of Product |
United States |
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